3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline
Description
3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative with the molecular formula C₈H₈BrF₂NO and a molecular weight of 266.06 g/mol. Its structure features:
- A bromine atom at position 3, which enhances electrophilic substitution reactivity.
- A fluorine atom at position 5, contributing to electron-withdrawing effects and metabolic stability.
This compound is of interest in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules targeting acetylcholine receptors or other biological pathways .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(2-fluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKKKQKZZZDJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OCCF)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-bromo-5-fluoroaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluoroethoxylation: The amine group is reacted with 2-fluoroethanol under suitable conditions to introduce the fluoroethoxy group.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity and selectivity against specific targets. Notably, it has been explored in the development of inhibitors for various kinases involved in cancer pathways, showcasing potential anticancer properties.
Case Study : Research indicates that derivatives of this compound can inhibit specific kinases, leading to reduced cell proliferation in cancer models. For instance, a study demonstrated that modifications to the aniline structure significantly improved binding affinity to target kinases, highlighting its utility in drug design .
Chemical Biology
In chemical biology, 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline functions as a probe for studying enzyme activity and protein-ligand interactions. Its reactivity allows it to participate in biochemical assays, facilitating the exploration of molecular mechanisms underlying various biological processes.
Example Application : The compound has been utilized to investigate the inhibition of specific enzymes linked to metabolic disorders. By modifying the aniline structure, researchers have been able to enhance selectivity and efficacy against these biological targets .
Material Science
The compound is also applied in material science for developing advanced materials such as polymers and liquid crystals. Its fluorinated groups contribute to unique electronic properties, making it suitable for applications in organic electronics and photonic devices.
Research Findings : Studies have shown that incorporating 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline into polymer matrices can enhance thermal stability and electrical conductivity, paving the way for innovative applications in flexible electronics .
The biological activities associated with 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline include:
| Activity | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines through kinase inhibition. |
| Kinase Inhibition | Targets specific kinases, impacting critical signaling pathways. |
| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |
| Anti-inflammatory Properties | Reduces inflammatory markers in both in vitro and in vivo studies. |
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares key structural and physicochemical properties of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline with its analogues:
Key Observations
Electronic Effects: The 2-fluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (CF₃) or difluoromethoxy groups, balancing reactivity and stability .
Synthetic Challenges :
- Demethylation and alkylation steps for introducing fluoroethoxy groups require precise conditions (e.g., boron tribromide or TMSI), as seen in the synthesis of related compounds .
- Halogenated analogues (e.g., iodo or chloro) may require specialized catalysts for further functionalization.
Biological Relevance: Fluorinated anilines are often explored as ligands for neurotransmitter receptors. The 2-fluoroethoxy group in the target compound may offer improved binding affinity compared to non-fluorinated ethoxy groups . Compounds with trifluoromethyl substituents (e.g., 3-Bromo-5-(trifluoromethyl)aniline) exhibit stronger electron-withdrawing effects, which can enhance inhibitory activity in enzyme assays but may increase toxicity .
Biological Activity
3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline is C9H8BrF3NO, with a molecular weight of approximately 270.07 g/mol. The compound features a bromine atom and multiple fluorine substituents, which can significantly influence its reactivity and interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research has indicated that halogenated anilines possess antimicrobial activity. In particular, compounds with fluorine substituents have shown enhanced efficacy against various bacterial strains. A study demonstrated that derivatives similar to 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
2. Anticancer Activity
Fluorinated anilines have been investigated for their anticancer properties. A notable study highlighted that compounds with similar structural motifs could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in metabolic pathways. For instance, studies have shown that fluorinated anilines can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in pain management therapies .
The biological activity of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline can be attributed to several mechanisms:
- Electrophilic Interactions: The presence of electron-withdrawing groups such as bromine and fluorine enhances the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic sites in biological molecules.
- Hydrogen Bonding: The amino group (-NH2) can participate in hydrogen bonding with biological targets, contributing to the compound's binding affinity.
- Lipophilicity: The fluorinated ethoxy group increases the lipophilicity of the compound, potentially enhancing its ability to penetrate cell membranes and reach intracellular targets.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of fluorinated anilines, including derivatives of 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline | 16 | Staphylococcus aureus |
| Another Fluorinated Aniline | 32 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that 3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline inhibited cell growth by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
